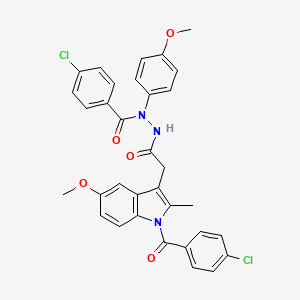

Indometacina Diamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indomethacin Diamide is a derivative of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID). Indomethacin is widely used for its anti-inflammatory, analgesic, and antipyretic properties. Indomethacin Diamide, like its parent compound, is designed to inhibit the production of prostaglandins, which are endogenous signaling molecules responsible for inflammation, pain, and fever.

Aplicaciones Científicas De Investigación

Indomethacin Diamide has several scientific research applications, including:

Chemistry: Used as a model compound to study the reactivity and stability of diamide derivatives.

Biology: Investigated for its potential effects on cellular processes and signaling pathways.

Medicine: Explored for its anti-inflammatory and analgesic properties, similar to indomethacin.

Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mecanismo De Acción

Target of Action

Indomethacin Diamide, like its parent compound Indomethacin, primarily targets the enzyme Cyclooxygenase (COX) . COX is responsible for the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway . Prostaglandins play a crucial role in inflammation, pain, and fever, making COX an important target for anti-inflammatory drugs .

Mode of Action

Indomethacin Diamide acts by potently and non-selectively inhibiting the COX enzyme . This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators . It also inhibits the nuclear translocation of IRF3 following cytosolic nucleic acid recognition .

Pharmacokinetics

Indomethacin, the parent compound of Indomethacin Diamide, exhibits linear pharmacokinetics . Its plasma concentration, area under the curve, and urinary recovery are proportional to the administered dose, whereas its half-life and plasma and renal clearances are dose-independent . Indomethacin is eliminated by both renal excretion and formation of metabolites that are pharmacologically inactive . These include O-desmethyl-indomethacin, N-deschlorobenzoyl-indomethacin, and O-desmethyl-N-deschlorobenzoyl-indomethacin .

Result of Action

The molecular and cellular effects of Indomethacin Diamide’s action include the reduction of prostaglandin synthesis, leading to decreased inflammation, pain, and fever . It also inhibits nucleic acid-triggered IFN production . At the cellular level, Indomethacin Diamide has been found to induce heterogeneity in lipid membranes, potentially altering membrane protein functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Indomethacin Diamide. For instance, the development of resistance to Diamide insecticides, including Indomethacin Diamide, can be influenced by factors such as the frequency of application and the presence of other effective products with a different mode of action . Maintaining insect susceptibility to Diamide insecticides greatly depends on rotation with effective products that eliminate Diamide-resistant individuals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin Diamide typically involves the reaction of indomethacin with an amine to form the diamide derivative. The process generally includes the following steps:

Activation of Indomethacin: Indomethacin is first activated by converting it into an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Reaction with Amine: The activated indomethacin is then reacted with an appropriate amine under controlled conditions to form the diamide. This reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.

Industrial Production Methods: Industrial production of Indomethacin Diamide follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: Indomethacin Diamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Indomethacin Diamide can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of Indomethacin Diamide.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Comparación Con Compuestos Similares

Indomethacin: The parent compound with similar anti-inflammatory properties.

Diclofenac: Another NSAID with a similar mechanism of action.

Ibuprofen: A widely used NSAID with comparable effects.

Uniqueness: Indomethacin Diamide is unique due to its specific chemical structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to other NSAIDs. Its diamide form could potentially result in altered absorption, distribution, metabolism, and excretion profiles, making it a subject of interest for further research and development.

Propiedades

IUPAC Name |

4-chloro-N'-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]-N-(4-methoxyphenyl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27Cl2N3O5/c1-20-28(29-18-27(43-3)16-17-30(29)37(20)32(40)21-4-8-23(34)9-5-21)19-31(39)36-38(25-12-14-26(42-2)15-13-25)33(41)22-6-10-24(35)11-7-22/h4-18H,19H2,1-3H3,(H,36,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSHTINDTQQHHS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NN(C4=CC=C(C=C4)OC)C(=O)C5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27Cl2N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402849-25-6 |

Source

|

| Record name | Indomethacin diamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0402849256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | INDOMETHACIN DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG2PT836RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(N,N-Dimethylamino)ethylamino-1-(2-N,N-Dimethylamino)ethylamino)-2-oxoethyl]-3-oxopropyl-carbamicAcidtert-ButylEster](/img/structure/B583240.png)

![3-(2-Hydroxyethylcarbamoyl)-2,4,6-triiodo-5-[[2-(phenylmethoxycarbonylamino)acetyl]amino]benzoic acid](/img/structure/B583246.png)

![2h-Furo[2,3-e]indazole](/img/structure/B583248.png)

![3-Amino-5-[2-[2-(1,3-dioxoisoindol-2-yl)acetyl]oxyethylcarbamoyl]-2,4,6-triiodobenzoic acid](/img/structure/B583251.png)